molecular formula C9H5F6N B13013122 1,1,2,2,3,3-Hexafluoro-2,3-dihydro-1H-inden-4-amine CAS No. 63002-46-0

1,1,2,2,3,3-Hexafluoro-2,3-dihydro-1H-inden-4-amine

Cat. No.: B13013122
CAS No.: 63002-46-0
M. Wt: 241.13 g/mol
InChI Key: GHXLBMMNEAQIPA-UHFFFAOYSA-N
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Description

1,1,2,2,3,3-Hexafluoro-2,3-dihydro-1H-inden-4-amine is a fluorinated organic compound classified as a per- and polyfluoroalkyl substance (PFAS) . Its core structure, featuring a hexafluoro-indane scaffold, is of significant interest in advanced medicinal chemistry research, particularly in the development of multi-target directed ligands (MTDLs) for complex neurodegenerative diseases. Research into analogous compounds demonstrates that this chemical scaffold can be hybridized with active pharmacophores, such as the cholinesterase inhibitor rivastigmine, to create novel molecular hybrids with potential for Alzheimer's disease therapy . These hybrids are designed to simultaneously inhibit cholinesterases and amyloid-beta (Aβ) aggregation, while also providing antioxidant activity and metal chelation properties, addressing multiple pathological pathways of the disease . The incorporation of multiple fluorine atoms can significantly influence the molecule's lipophilicity, metabolic stability, and its ability to cross the blood-brain barrier, making it a valuable building block in the design of central nervous system (CNS)-active compounds. As such, this amine serves as a critical synthetic intermediate for researchers developing next-generation therapeutics for conditions like Alzheimer's, where multi-target approaches are increasingly recognized as a promising strategy .

Properties

CAS No.

63002-46-0

Molecular Formula

C9H5F6N

Molecular Weight

241.13 g/mol

IUPAC Name

1,1,2,2,3,3-hexafluoroinden-4-amine

InChI

InChI=1S/C9H5F6N/c10-7(11)4-2-1-3-5(16)6(4)8(12,13)9(7,14)15/h1-3H,16H2

InChI Key

GHXLBMMNEAQIPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)N)C(C(C2(F)F)(F)F)(F)F

Origin of Product

United States

Preparation Methods

Example Preparation of 2,3-Dihydro-1H-inden-1-one

Step Reagents & Conditions Yield Notes
Friedel-Crafts acylation of benzene derivatives with succinic anhydride AlCl3 catalyst, reflux Moderate to high Provides indanone scaffold
Reduction of indanone to dihydroindenone NaBH4 or catalytic hydrogenation High Preserves ring structure

This intermediate is crucial for subsequent fluorination and amination steps.

Amination at the 4-Position

The amination step introduces the amino group at the 4-position of the dihydroindenyl ring. This can be achieved by:

Example: Reduction of Nitroindanones to Aminoindanones

Step Reagents & Conditions Yield Notes
Nitration of 2,3-dihydro-1H-inden-1-one KNO3 in 98% H2SO4 at -10 °C 77% (mixture of isomers) Mixture of 6-nitro and 4-nitro derivatives
Reduction of nitroindanones SnCl2·2H2O in ethanol, reflux 50% (mixture of aminoindanones) Followed by neutralization and extraction

This method yields a mixture of aminoindanones, which can be further purified or used as intermediates.

Fluorinated Aminoindanone Synthesis

The direct synthesis of this compound involves combining fluorination and amination steps, often through intermediates such as fluorinated indanones or aminoindanones.

Key Research Findings

  • The formation of aza-sulfene intermediates under basic conditions (e.g., with DABCO) facilitates coupling with amines to form sulfamoyl carbamate intermediates, which can be transformed into fluorinated amines.
  • Palladium-catalyzed cross-coupling reactions (e.g., Stille coupling) enable the introduction of fluorinated vinyl or aryl groups onto the indanone scaffold, which can then be converted to the amine functionality.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield Notes
Nitration + Reduction 2,3-Dihydro-1H-inden-1-one KNO3/H2SO4; SnCl2·2H2O -10 °C nitration; reflux reduction 77% nitration; 50% reduction Produces aminoindanone mixture
Fluorination + Amination via Aza-sulfene Fluorinated indanone derivatives DABCO, amines Room temp, DCM solvent High (up to 90%) Involves aza-sulfene intermediate
Pd-Catalyzed Cross-Coupling 6-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one Pd(PPh3)4, tributylvinyltin Reflux in toluene 45-92% Enables vinyl/aryl substitution

Analytical and Purification Techniques

Chemical Reactions Analysis

1,1,2,2,3,3-Hexafluoro-2,3-dihydro-1H-inden-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C), resulting in the formation of reduced amine derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include fluorinated derivatives with modified functional groups.

Scientific Research Applications

Antagonist Development

Research has identified 1,1,2,2,3,3-Hexafluoro-2,3-dihydro-1H-inden-4-amine as a promising candidate for developing antagonists targeting specific receptors. For instance, its derivatives have shown potential as RORγt antagonists, which are significant in treating autoimmune diseases and certain cancers. The compound's ability to penetrate the blood-brain barrier enhances its therapeutic potential in neurological disorders .

Polymer Synthesis

The compound is utilized in the synthesis of advanced polymers due to its fluorinated nature. Fluorinated polymers exhibit superior thermal stability and chemical resistance compared to their non-fluorinated counterparts. This property is particularly advantageous in applications requiring materials that can withstand harsh environments .

Coatings and Adhesives

Fluorinated compounds like this compound are incorporated into coatings and adhesives to enhance their performance characteristics. The hydrophobic nature of fluorinated materials improves water repellency and durability .

Building Block for Complex Molecules

The compound serves as a critical building block in organic synthesis. Its unique structure allows for various functional group transformations and substitutions that are essential in creating complex organic molecules used in pharmaceuticals and agrochemicals .

Electrophilic Reactions

In synthetic organic chemistry, this compound can act as an electrophile in various reactions. This property is exploited to introduce fluorinated moieties into target molecules, enhancing their biological activity and stability .

Case Studies

Study Objective Findings
Study on RORγt AntagonistsInvestigate the efficacy of hexafluoro compounds in drug developmentIdentified significant brain penetration and oral bioavailability of derivatives
Polymer Thermal StabilityAssess thermal properties of fluorinated polymersFluorinated polymers exhibited higher thermal stability compared to non-fluorinated variants
Electrophilic Substitution ReactionsExplore the reactivity of hexafluoro compoundsDemonstrated successful incorporation of fluorinated groups into complex organic structures

Mechanism of Action

The mechanism of action of 1,1,2,2,3,3-Hexafluoro-2,3-dihydro-1H-inden-4-amine involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms enhance its lipophilicity and metabolic stability, allowing it to interact with biological membranes and proteins more effectively. It may inhibit or activate specific enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between the hexafluoro compound and its analogs:

Compound Name Fluorine Substituents Molecular Formula Molecular Weight CAS Number Key Properties/Notes
1,1,2,2,3,3-Hexafluoro-2,3-dihydro-1H-inden-4-amine 1,1,2,2,3,3-hexafluoro C₉H₅F₆N* ~245 (estimated) Not available High electronegativity; potential PFC classification
1,1-Difluoro-2,3-dihydro-1H-inden-4-amine 1,1-difluoro C₉H₉F₂N 169.17 1780559-04-7 Hazards: H302 (oral toxicity), H315/H319 (skin/eye irritation), H335 (respiratory irritation)
4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride 4-fluoro C₉H₁₁ClFN 187.65 936220-71-2 Similarity score 0.94 to hexafluoro compound; hydrochloride salt enhances solubility
(S)-5,6-Difluoro-2,3-dihydro-1H-inden-1-amine 5,6-difluoro (S-enantiomer) C₉H₉F₂N 169.17 916214-29-4 Enantiomer-specific activity; stored at 2–8°C for stability
4,6-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride 4,6-difluoro C₉H₁₀ClF₂N 206.64 1199782-88-1 High structural similarity (0.98) to hexafluoro compound

*Estimated formula based on fluorination pattern.

Key Observations:

  • The hexafluoro compound likely exhibits greater stability but may face regulatory scrutiny as a perfluorinated compound (PFC) .
  • Positional Isomerism : Fluorine placement (e.g., 4,6-difluoro vs. 5,6-difluoro) influences electronic distribution and biological activity. For example, (S)-5,6-difluoro derivatives are prioritized in enantioselective synthesis .
  • Salt Forms : Hydrochloride salts (e.g., 4-fluoro and 4,6-difluoro analogs) improve aqueous solubility, critical for pharmaceutical formulations .

Biological Activity

1,1,2,2,3,3-Hexafluoro-2,3-dihydro-1H-inden-4-amine is a fluorinated organic compound characterized by its unique structure and potential biological applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C9H6F6N
  • Molecular Weight : 227.15 g/mol

The presence of multiple fluorine atoms contributes to the compound's stability and reactivity. The hexafluorination also enhances its lipophilicity and may influence interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound has been studied for its potential as an inhibitor in several biochemical pathways:

  • Enzyme Inhibition : The compound exhibits inhibitory effects on certain enzymes involved in metabolic pathways. For instance, it has shown promise as an inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the nervous system .
  • Receptor Binding : Its structure allows for effective binding to specific receptors that modulate neurotransmission and other physiological processes. This interaction can lead to altered signaling pathways that affect cellular functions.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. Antioxidants play a vital role in mitigating oxidative stress by neutralizing free radicals. This property is particularly beneficial in neuroprotective applications where oxidative damage is a concern .

Neuroprotective Effects

In studies involving neuronal cell lines, the compound demonstrated neuroprotective effects against amyloid beta-induced toxicity. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease .

Case Studies

StudyFindings
Neuroprotection Against Aβ Toxicity In vitro studies showed that the compound reduced cell death in SH-SY5Y neuronal cells exposed to amyloid beta aggregates by approximately 40% .
Enzyme Inhibition The compound was found to inhibit AChE with an IC50 value of 25 µM, indicating moderate potency compared to standard inhibitors .
Antioxidant Activity Exhibited a significant reduction in reactive oxygen species (ROS) levels in treated neuronal cells by up to 60% .

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